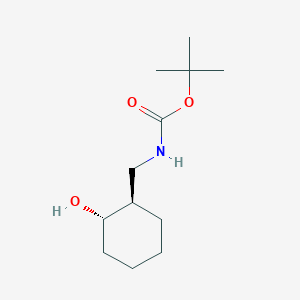
tert-Butyl (((1R,2S)-2-hydroxycyclohexyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate is a chemical compound with a unique structure that includes a tert-butyl group, a hydroxycyclohexyl moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions to form the desired tert-butyl ester . Another method involves the reaction of tert-butyl carbamate with dimethylcarbamoyl chloride in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of tert-butyl N-{[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbamate group can yield an amine .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its hydroxycyclohexyl moiety can mimic natural substrates, providing insights into enzyme mechanisms .
Medicine
Its carbamate group can be modified to create prodrugs that release active pharmaceutical ingredients upon metabolic activation .
Industry
In the industrial sector, this compound can be used in the production of polymers, coatings, and adhesives. Its unique reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-{[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate
- tert-Butyl N-{[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate
- tert-Butyl N-{[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Uniqueness
tert-Butyl N-{[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate is unique due to its specific stereochemistry and functional groups. The presence of both a hydroxy group and a carbamate group allows for diverse chemical reactivity and biological interactions, making it a versatile compound in various research fields .
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl N-[[(1R,2S)-2-hydroxycyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-9-6-4-5-7-10(9)14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m1/s1 |
InChI Key |
MAONMXZZIKVZBB-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCCC[C@@H]1O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















